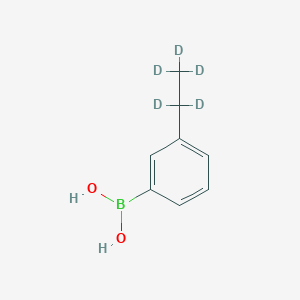

3-Ethylphenylboronic acid-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H11BO2 |

|---|---|

Peso molecular |

155.02 g/mol |

Nombre IUPAC |

[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2 |

Clave InChI |

JIMVRUCDZGFJRE-ZBJDZAJPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O |

SMILES canónico |

B(C1=CC(=CC=C1)CC)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylphenylboronic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Ethylphenylboronic acid-d5, a deuterated analog of 3-Ethylphenylboronic acid. This isotopically labeled compound is of significant interest in pharmaceutical research and organic synthesis, primarily for its role in pharmacokinetic studies and as a versatile building block in cross-coupling reactions.

Core Chemical Properties

This compound is a stable, isotopically labeled organic compound where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution is crucial for its applications in mass spectrometry-based quantitative analysis.

Table 1: General Chemical Identifiers

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (3-(ethyl-d5)phenyl)boronic acid | [1] |

| Synonyms | B-(3-Ethylphenyl)-Boronic acid-d5 | [2] |

| CAS Number | 2241866-92-0 | [2][3] |

| Molecular Formula | C₈H₆D₅BO₂ | [2] |

| Molecular Weight | 155.01 g/mol |[2] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Typically exists as a solid at room temperature | [3] |

| Solubility | Soluble in organic solvents such as DMSO | [3][4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 117 | [3] |

| Heavy Atom Count | 11 |[3] |

Table 3: Storage and Stability

| Condition | Duration | Reference |

|---|---|---|

| Powder (-20°C) | 3 years | [3] |

| Powder (4°C) | 2 years | [3] |

| In Solvent (-80°C) | 6 months | [3] |

| In Solvent (-20°C) | 1 month | [3] |

| Shipping | Stable at ambient temperature for several days |[3] |

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A representative protocol, adapted from the synthesis of similar deuterated phenylboronic acids, is provided below.[5]

2.1. Representative Synthesis Protocol

This protocol describes a general method for preparing aryl boronic acids from an aryl halide via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Objective: To synthesize this compound from 1-bromo-3-(ethyl-d5)benzene.

Reagents and Materials:

-

1-bromo-3-(ethyl-d5)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes)

-

Triethyl borate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is set up under an inert atmosphere (Argon or Nitrogen).

-

Initial Reaction: Dissolve 1-bromo-3-(ethyl-d5)benzene in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.5 equivalents) to the stirred solution via the dropping funnel, ensuring the internal temperature remains at -78°C. Stir the mixture at this temperature for 1 hour.

-

Borylation: Slowly add triethyl borate (2.0 equivalents) to the reaction mixture. The temperature should be maintained at -78°C during the addition.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Quenching and Hydrolysis: Cool the mixture to 0°C in an ice bath and slowly add 1N HCl to quench the reaction. Stir the resulting mixture for 1 hour at room temperature to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica (B1680970) gel column chromatography to obtain a pale yellow or white solid.

References

- 1. (3-(ethyl-d5)phenyl)boronic acid CAS#: 2241866-92-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (B-(3-Ethylphenyl)-Boronic acid-d5) | 稳定同位素 | CAS 2241866-92-0 | 美国InvivoChem [invivochem.cn]

- 4. clearsynthdeutero.com [clearsynthdeutero.com]

- 5. phenyl-D5-boronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Ethylphenylboronic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of deuterium (B1214612) atoms into molecules can offer significant advantages in drug development, including altered metabolic profiles and improved pharmacokinetic properties. This guide details a feasible synthetic pathway to access 3-Ethylphenylboronic acid-d5, where the five hydrogens on the phenyl ring are replaced with deuterium.

Proposed Synthesis Route

The most practical approach to the synthesis of this compound involves a two-step sequence starting from commercially available ethylbenzene-d5. The proposed route is as follows:

-

Bromination of Ethylbenzene-d5: Electrophilic aromatic substitution of ethylbenzene-d5 with bromine in the presence of a Lewis acid catalyst to yield 1-bromo-3-ethylbenzene-d5 (B12402115).

-

Borylation of 1-bromo-3-ethylbenzene-d5: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080).

This strategy is advantageous as it utilizes a readily available deuterated starting material and employs high-yielding, standard organic transformations.

Experimental Protocols

Synthesis of 1-bromo-3-ethylbenzene-d5

Reaction Scheme:

Materials:

-

Ethylbenzene-d5 (1.0 eq)

-

Bromine (1.1 eq)

-

Anhydrous Iron(III) bromide (FeBr₃, 0.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethylbenzene-d5 in anhydrous dichloromethane, add anhydrous iron(III) bromide under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add bromine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-3-ethylbenzene-d5.

-

Purify the product by fractional distillation under reduced pressure.

Synthesis of this compound

Reaction Scheme:

Materials:

-

1-bromo-3-ethylbenzene-d5 (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-bromo-3-ethylbenzene-d5 in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.

-

Extract the product with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

Table 1: Synthesis of 1-bromo-3-ethylbenzene-d5

| Parameter | Value |

| Starting Material | Ethylbenzene-d5 |

| Molar Ratio (EtPh-d5:Br₂) | 1 : 1.1 |

| Catalyst | FeBr₃ |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-18 hours |

| Expected Yield | 70-85% |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 1-bromo-3-ethylbenzene-d5 |

| Reagents | n-BuLi, Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 60-75% |

Visualizations

The following diagrams illustrate the proposed synthesis route and the general experimental workflow.

Caption: Proposed synthesis route for this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable strategy for the synthesis of this compound. The proposed route is based on well-established and reliable chemical transformations, offering a high probability of success for researchers in the fields of medicinal chemistry and drug development. The provided experimental protocols and expected data serve as a solid foundation for the practical execution of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel in a well-ventilated fume hood.

The Role of 3-Ethylphenylboronic Acid-d5 in Modern Research and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenylboronic acid-d5 is a deuterated analog of 3-ethylphenylboronic acid. The strategic replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group imparts a higher mass to the molecule without significantly altering its chemical properties. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry, drug development, and mechanistic organic chemistry. This technical guide provides an in-depth overview of the primary applications of this compound, complete with illustrative experimental protocols and data presentation.

Core Applications

The utility of this compound stems from the unique properties of deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), influencing the rate of reactions involving the cleavage of this bond.[1] Furthermore, the mass difference between the deuterated and non-deuterated isotopologues allows for their distinct detection and quantification by mass spectrometry.

The primary applications of this compound can be categorized as follows:

-

Internal Standard for Quantitative Mass Spectrometry: This is one of the most common and critical uses of deuterated compounds.[2]

-

Mechanistic Studies of Chemical Reactions: The kinetic isotope effect can be leveraged to probe reaction mechanisms.[1]

-

Pharmacokinetic and Drug Metabolism Studies: Deuteration can alter the metabolic fate of a molecule, and labeled compounds serve as tracers to study these pathways.[3][4]

-

Specialized Organic Synthesis: As a building block in reactions like the Suzuki-Miyaura cross-coupling to introduce a stable, labeled 3-ethylphenyl moiety into a target molecule.[5]

-

Materials Science: For the synthesis of deuterated polymers to study their structure and dynamics.[6][7]

Internal Standard for Quantitative Mass Spectrometry

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision.[2][8] this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-ethylphenylboronic acid, or its derivatives.

Principle: The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[9] Because the SIL-IS is chemically almost identical to the analyte, it experiences the same variations during sample extraction, handling, and ionization in the mass spectrometer.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable quantification.[8]

Illustrative Experimental Protocol: Quantification of a Hypothetical Analyte "Compound X" using this compound as an Internal Standard

Objective: To quantify Compound X (a derivative of 3-ethylphenylboronic acid) in rat plasma using LC-MS/MS.

Methodology:

-

Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Compound X in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the internal standard stock solution in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of the internal standard spiking solution in acetonitrile (B52724).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

-

Data Presentation: Representative LC-MS/MS Parameters

| Parameter | Compound X (Analyte) | This compound (IS) |

| Molecular Formula | C₁₅H₁₆BNO₄ | C₈H₆D₅BO₂ |

| Molecular Weight | 285.11 | 155.01 |

| Precursor Ion ([M+H]⁺) | m/z 286.1 | m/z 156.0 |

| Product Ion | m/z 180.1 | m/z 110.1 |

| Collision Energy (eV) | 25 | 20 |

| Retention Time (min) | 3.2 | 3.2 |

Note: The molecular formula and weight for "Compound X" are hypothetical for this example.

Visualization: Workflow for Sample Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[1] If the cleavage of a C-H bond at the ethyl group of 3-ethylphenylboronic acid is the rate-determining step of a reaction, substituting the hydrogens with deuterium (as in this compound) will slow down the reaction rate.[1] The ratio of the reaction rates (kH/kD) is the Kinetic Isotope Effect (KIE). A significant primary KIE (typically > 2) provides strong evidence that the C-H bond is broken in the rate-limiting step.

Illustrative Experimental Protocol: Investigating a Hypothetical C-H Activation Reaction

Objective: To determine if the benzylic C-H bond of the ethyl group is cleaved in the rate-determining step of a hypothetical oxidation reaction.

Methodology:

-

Parallel Reactions: Set up two identical reactions side-by-side.

-

Reaction A: 3-ethylphenylboronic acid (non-deuterated) with the oxidizing agent.

-

Reaction B: this compound with the same oxidizing agent.

-

-

Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or HPLC) to measure the disappearance of the starting material.

-

Rate Constant Calculation: Plot the concentration of the starting material versus time for both reactions and determine the initial reaction rates or the rate constants (kH and kD).

-

KIE Calculation: Calculate the KIE as the ratio kH / kD.

Data Presentation: Representative KIE Data

| Reactant | Rate Constant (M⁻¹s⁻¹) |

| 3-Ethylphenylboronic acid | kH = 2.4 x 10⁻³ |

| This compound | kD = 0.4 x 10⁻³ |

| Kinetic Isotope Effect (kH/kD) | 6.0 |

A KIE of 6.0 strongly suggests that the benzylic C-H bond is cleaved in the rate-determining step of the reaction.

Visualization: Logical Flow of a KIE Experiment

Caption: Logical workflow for a kinetic isotope effect (KIE) experiment.

Pharmacokinetic and Drug Metabolism Studies

Deuteration can significantly alter the pharmacokinetic properties of a drug.[3] If a drug is metabolized by cleavage of a C-H bond, replacing it with a C-D bond can slow down this metabolism, a phenomenon known as the "deuterium switch".[4] This can lead to a longer drug half-life, increased exposure, and potentially a better safety profile by reducing the formation of toxic metabolites.[3]

This compound can be used as a building block to synthesize a deuterated version of a drug candidate containing the 3-ethylphenyl moiety. The pharmacokinetic profiles of the deuterated and non-deuterated versions can then be compared.

Illustrative Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of a hypothetical drug "Drug-H" and its deuterated analog "Drug-D" (synthesized using this compound).

Methodology:

-

Animal Dosing:

-

Group 1: Administer Drug-H to a cohort of rats (e.g., via oral gavage).

-

Group 2: Administer an equimolar dose of Drug-D to a second cohort of rats.

-

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Sample Analysis: Process the blood to obtain plasma and quantify the concentrations of Drug-H and Drug-D in their respective groups using a validated LC-MS/MS method (likely using a different SIL-IS for each).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Data Presentation: Representative Pharmacokinetic Data

| Parameter | Drug-H (Non-deuterated) | Drug-D (Deuterated) |

| Dose (mg/kg) | 10 | 10.3 (equimolar) |

| Cmax (ng/mL) | 450 | 480 |

| Tmax (hr) | 1.5 | 2.0 |

| AUC₀₋₂₄ (ng·hr/mL) | 2100 | 3500 |

| t½ (hr) | 4.2 | 7.1 |

The increased AUC and half-life for Drug-D suggest that deuteration has successfully slowed its metabolic clearance.

Visualization: Drug Metabolism Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Deuterated Polymers for Neutron Techniques | News | CORDIS | European Commission [cordis.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated boronic acids. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential advantages of incorporating deuterium (B1214612) into boronic acid-containing molecules. While the field of deuterated boronic acids is still emerging, this guide synthesizes the available data and theoretical principles to provide a foundational understanding.

Introduction to Deuterated Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. They are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and have gained significant traction in medicinal chemistry.[1][2] The boron atom's ability to form reversible covalent bonds with diols and act as a transition state analog for serine proteases has led to the development of several FDA-approved drugs, including the proteasome inhibitors bortezomib (B1684674) and ixazomib.[3][4][5]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy increasingly employed in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[6] The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect (KIE), where the rate of reactions involving C-H bond cleavage is slowed upon deuteration.[7][8] This effect can be harnessed to improve metabolic stability, reduce the formation of toxic metabolites, and enhance the overall therapeutic profile of a drug.[9]

This guide focuses on the impact of deuteration on the fundamental physicochemical properties of boronic acids, including their acidity (pKa), lipophilicity (logP), solubility, and stability.

Physicochemical Properties: A Comparative Overview

Quantitative data directly comparing the physicochemical properties of a wide range of deuterated and non-deuterated boronic acids is limited in the publicly available literature. However, we can compile the available information and draw upon theoretical principles to provide an informative comparison.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter influencing its interaction with biological targets and its formulation characteristics. The acidity of boronic acids is attributed to their Lewis acidic nature, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species.

Deuterium Isotope Effect on pKa:

Theoretical and experimental studies on various organic acids have demonstrated a "deuterium isotope effect" on pKa, where the pKa value in heavy water (D₂O) is typically higher than in water (H₂O).[10][11][12] This is often expressed as ΔpKa = pKa(D₂O) - pKa(H₂O), which is approximately 0.5 for many organic acids.[13] This effect is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.[12] For pKa measurements conducted in deuterated solvents for techniques like NMR, a correction factor may be necessary to estimate the pKa in H₂O.[14]

While systematic studies on a series of deuterated boronic acids are scarce, it is reasonable to expect a similar isotope effect, leading to a slight decrease in acidity (higher pKa) for the B(OD)₂ group in D₂O compared to B(OH)₂ in H₂O.

Table 1: Comparative pKa Data (Illustrative)

| Compound | pKa (Non-deuterated) | pKa (Deuterated Analogue) | Comments |

| Phenylboronic Acid | ~8.8 | Expected to be slightly higher | Based on the general deuterium isotope effect on acidity.[10][11] |

| Bortezomib | Not explicitly found | Not explicitly found | The complex structure with multiple ionizable groups makes direct prediction difficult. |

Note: This table is illustrative due to the limited availability of direct comparative experimental data.

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of deuteration on logP is generally considered to be minimal, as deuterium and hydrogen have very similar electronic properties and van der Waals radii. However, subtle changes in intermolecular interactions could lead to minor variations.

Table 2: Comparative logP Data (Illustrative)

| Compound | logP (Non-deuterated) | logP (Deuterated Analogue) | Comments |

| Generic Arylboronic Acid | Varies with substitution | Expected to be very similar | Deuteration is not expected to significantly alter lipophilicity. |

Solubility

The solubility of boronic acids is influenced by factors such as their crystalline structure, pKa, and the nature of the solvent.[15][16] They generally exhibit moderate solubility in polar organic solvents and limited solubility in water, which can be enhanced at higher pH due to the formation of the more soluble boronate anion.[17][18] The solubility of phenylboronic acid has been determined in various organic solvents.[15][16]

For deuterated boronic acids, significant changes in aqueous or organic solubility compared to their non-deuterated counterparts are not anticipated, unless deuteration leads to a different solid-state packing (polymorphism). A datasheet for deuterated bortezomib indicates its solubility in chloroform, DMSO, ethanol, and methanol, which is consistent with the known solubility of bortezomib.[19]

Table 3: Solubility Data for Deuterated Bortezomib

| Solvent | Solubility |

| Chloroform | Soluble |

| DMSO | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Source: United States Biological, Bortezomib, deuterated - Data Sheet[19]

Stability

The stability of boronic acids is a crucial consideration for their synthesis, storage, and formulation. They are susceptible to oxidative degradation and can undergo dehydration to form cyclic anhydrides (boroxines).[20]

Metabolic Stability:

The primary rationale for deuteration in drug design is often to enhance metabolic stability.[9] The kinetic isotope effect can slow the rate of cytochrome P450-mediated oxidation at a deuterated position.[7] This has been demonstrated for a deuterated phenylboronic nitrogen mustard prodrug, where deuteration was used to probe the metabolic activation pathway.[21] The stronger C-D bond is more resistant to enzymatic cleavage, which can lead to a longer half-life and improved pharmacokinetic profile.[9]

Chemical Stability:

The inherent chemical stability of the boronic acid moiety itself is less likely to be significantly altered by deuteration at a remote carbon center. However, the C-D bond is more stable than the C-H bond, which could be relevant if a C-H bond adjacent to the boronic acid is involved in a degradation pathway.[22] The stability of deuterated bortezomib is noted to be sensitive to moisture and it is recommended to be stored under an inert atmosphere, which is similar to the handling requirements for non-deuterated bortezomib.[19][23]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of deuterated boronic acids are not extensively published as a distinct class. However, established methods for boronic acids can be readily adapted.

Synthesis and Purification of Deuterated Boronic Acids

A common method for introducing deuterium is through deuterodeboronation of a boronic ester using D₂O.[24]

General Protocol for Deuterodeboronation:

-

Starting Material: A suitable boronic ester (e.g., a pinacol (B44631) ester).

-

Reagents: A fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) and heavy water (D₂O).[24]

-

Solvent: An appropriate aprotic solvent like 1,4-dioxane (B91453) or n-pentane.[24]

-

Procedure: The boronic ester is dissolved in the solvent, and the fluoride source and D₂O are added. The reaction is stirred, often with heating, until completion.

-

Workup and Purification: The reaction mixture is worked up using standard organic chemistry techniques, such as extraction and drying. Purification is typically achieved by column chromatography or recrystallization.

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of deuterated boronic acids.

pKa Determination

Potentiometric or spectrophotometric titration are standard methods for determining the pKa of boronic acids.

Potentiometric Titration Protocol:

-

Sample Preparation: A known concentration of the deuterated boronic acid is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various solvents.[15]

Dynamic Solubility Protocol:

-

Sample Preparation: A biphasic sample with a precisely known composition of the deuterated boronic acid and the solvent is prepared in a jacketed glass vessel.

-

Heating and Stirring: The mixture is heated at a slow, constant rate while being vigorously stirred.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature. This can be monitored visually or instrumentally by measuring light transmittance.

-

Data Collection: The experiment is repeated for different compositions to construct a solubility curve.

Stability Assessment

Metabolic Stability Assay (in vitro):

-

Incubation: The deuterated boronic acid is incubated with liver microsomes or other metabolic enzyme systems in the presence of necessary cofactors (e.g., NADPH).

-

Time Points: Aliquots are taken at various time points.

-

Quenching: The metabolic reaction is stopped by adding a quenching solution (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Half-life Calculation: The in vitro half-life (t₁/₂) is calculated from the rate of disappearance of the compound.

Workflow for Comparative Physicochemical Analysis:

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bortezomib - Wikipedia [en.wikipedia.org]

- 4. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uniupo.it [research.uniupo.it]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. faculty.tru.ca [faculty.tru.ca]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. DSpace [kuscholarworks.ku.edu]

- 19. usbio.net [usbio.net]

- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Carbon-deuterium bonds as non-perturbative infrared probes of protein dynamics, electrostatics, heterogeneity, and folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Isotopic Purity of 3-Ethylphenylboronic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of 3-Ethylphenylboronic acid-d5. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comprehensive framework based on established analytical techniques for deuterated compounds. The data and protocols herein are representative examples to guide researchers in their analytical assessments.

Introduction

Deuterated compounds, such as this compound, are increasingly utilized in pharmaceutical research and development. Their applications range from use as internal standards in quantitative mass spectrometry-based assays to modifying metabolic profiles of drug candidates.[1] The isotopic purity of these compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide outlines the common methodologies for determining the isotopic enrichment and purity of deuterated boronic acids.

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms into the ethyl group of the 3-ethylphenylboronic acid molecule. While specific synthetic routes can be proprietary, a general approach involves the use of a deuterated starting material. For instance, a common method for synthesizing deuterated phenylboronic acids involves the reaction of a deuterated bromobenzene (B47551) derivative with an organolithium reagent followed by treatment with a borate (B1201080) ester.[2]

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity involves quantifying the percentage of molecules that contain the desired number of deuterium atoms. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]

Representative Isotopic Purity Data

The following table summarizes representative quantitative data for a hypothetical batch of this compound. This data is illustrative and serves as a template for presenting analytical results.

| Parameter | Value | Method |

| Chemical Formula | C₈H₆D₅BO₂ | - |

| Molecular Weight | 155.03 | - |

| Deuterium Incorporation | >98% | Mass Spectrometry |

| d0 Content | <0.5% | Mass Spectrometry |

| d1 Content | <1.0% | Mass Spectrometry |

| d2 Content | <1.5% | Mass Spectrometry |

| d3 Content | <2.0% | Mass Spectrometry |

| d4 Content | <5.0% | Mass Spectrometry |

| d5 Content | >90% | Mass Spectrometry |

| Isotopic Enrichment | >99 atom % D | ¹H NMR |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible data on isotopic purity.

Mass Spectrometry for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its fragments.[3][4][5]

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties, over a relevant m/z range.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled compound (d0).

-

Identify and integrate the peaks corresponding to the deuterated species (d1, d2, d3, d4, d5).

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

-

¹H NMR Spectroscopy for Isotopic Enrichment

¹H NMR spectroscopy is used to determine the degree of deuteration at specific sites within the molecule by quantifying the residual proton signals.[1][3]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) containing a known internal standard (e.g., TMS).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure a long relaxation delay to allow for full relaxation of the protons.

-

Data Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons in the ethyl group.

-

Integrate the signal of the internal standard.

-

Calculate the isotopic enrichment by comparing the integral of the residual proton signals to the integral of the internal standard.

-

Workflow for Isotopic Purity Assessment

The following diagram illustrates a general workflow for the comprehensive assessment of the isotopic purity of this compound.

Caption: General workflow for isotopic purity assessment.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of both the isotopic distribution and the site-specific deuterium incorporation. The methodologies and representative data presented in this guide offer a robust framework for the quality control and validation of this and other deuterated compounds.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. phenyl-D5-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 3-Ethylphenylboronic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, key technical data, and potential applications of 3-Ethylphenylboronic acid-d5. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated compound for their studies.

Introduction to this compound

This compound is a stable isotope-labeled derivative of 3-ethylphenylboronic acid, with five deuterium (B1214612) atoms incorporated into the ethyl group. This deuteration makes it a valuable tool in various research applications, particularly in drug discovery and development. The presence of deuterium can alter the pharmacokinetic profile of a molecule by affecting its metabolic stability, a concept known as the kinetic isotope effect. This property is leveraged by medicinal chemists to develop drugs with improved therapeutic properties.

Commercial Suppliers

Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information for some of the key suppliers. Researchers are advised to visit the suppliers' websites for the most up-to-date information and to request certificates of analysis for detailed specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| MedChemExpress | This compound | 2241866-92-0 | C₈H₆D₅BO₂ | 155.01 | ≥98% | A data sheet is available on their website.[1] |

| ChemicalBook | (3-(ethyl-d5)phenyl)boronic acid | 2241866-92-0 | C₈H₁₁BO₂ (Note: Formula likely for non-deuterated) | 149.98 (Note: MW likely for non-deuterated) | - | Lists multiple suppliers on its platform. |

| Toronto Research Chemicals (TRC) | - | - | - | - | - | As a major supplier of stable isotope-labeled compounds, TRC is a potential source for this product. Direct inquiry is recommended. |

Physicochemical Properties

Based on the available data for the non-deuterated analogue, 3-Ethylphenylboronic acid, the following properties can be expected. It is important to confirm the specific data for the deuterated compound from the supplier's certificate of analysis.

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in organic solvents such as DMSO and methanol.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The deuterated ethyl group serves as a metabolic tracer or can be used to enhance the metabolic stability of a drug candidate.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2] this compound can be used to introduce a deuterated 3-ethylphenyl moiety into a target molecule. This is particularly useful in drug discovery for creating novel chemical entities with potentially improved pharmacokinetic profiles.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Metabolic Stability Studies

Deuteration of a molecule at a known site of metabolic oxidation can significantly slow down its breakdown by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a longer half-life and improved bioavailability of a drug. This compound can be incorporated into a drug candidate to investigate the effect of deuteration on its metabolic stability.

The logical relationship for investigating the impact of deuteration on metabolic stability is outlined below.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated biaryl product.

Conclusion

This compound is a valuable research chemical for scientists engaged in drug discovery and organic synthesis. Its commercial availability, though limited, provides access to a tool for investigating metabolic pathways and developing novel therapeutic agents with potentially enhanced properties. The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to introduce a deuterated ethylphenyl group, thereby enabling studies on the kinetic isotope effect and its impact on drug metabolism. Researchers are encouraged to contact the suppliers directly for detailed product specifications and to consult the scientific literature for advancements in the applications of deuterated compounds.

References

A Technical Guide to Deuterium Labeling of Phenylboronic Acid Derivatives for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the deuterium (B1214612) labeling of phenylboronic acid derivatives, a critical strategy in modern drug discovery and development. Phenylboronic acids and their derivatives are a versatile class of compounds with significant applications, most notably as proteasome inhibitors in cancer therapy. Deuterium labeling, the strategic replacement of hydrogen with its heavy isotope, offers a powerful tool to enhance the pharmacokinetic profiles of these drug candidates, leading to improved therapeutic efficacy and safety. This document details the core principles, synthetic methodologies, analytical techniques, and applications of this labeling strategy.

Core Principles of Deuterium Labeling

The primary motivation for deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This phenomenon can significantly impact a drug's metabolic stability. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down enzymatic degradation, thereby improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Deuterium-labeled compounds are chemically very similar to their non-deuterated counterparts, generally retaining the same potency and selectivity for their biological targets.[1]

Synthetic Methodologies for Deuterium Labeling

The introduction of deuterium into phenylboronic acid derivatives can be achieved through various synthetic strategies. A prevalent and efficient method is the direct hydrogen-deuterium (H-D) exchange on the aromatic ring or other positions of the molecule.

Palladium-Catalyzed H-D Exchange

Palladium catalysis is a robust method for the deuteration of arylboronic acids.[4][5] These reactions often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.[6] The catalyst, typically palladium on carbon (Pd/C), facilitates the exchange of hydrogen atoms on the phenyl ring with deuterium atoms from D₂O.[4][5]

Experimental Protocol: Palladium-Catalyzed H-D Exchange of Phenylboronic Acid

This protocol describes a general procedure for the deuteration of a phenylboronic acid derivative using a palladium catalyst and D₂O.

-

Materials:

-

Phenylboronic acid derivative (1.0 mmol)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Deuterium Oxide (D₂O, 99.9 atom % D) (5-10 mL)

-

Anhydrous solvent (e.g., dioxane, THF, or acetonitrile) (10 mL)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., sealed tube or microwave vial)

-

-

Procedure:

-

To the reaction vessel, add the phenylboronic acid derivative and 10% Pd/C.

-

Evacuate the vessel and backfill with an inert gas three times.

-

Add the anhydrous solvent and D₂O to the vessel.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor.[7]

-

Monitor the reaction progress by taking aliquots and analyzing them by NMR or LC-MS to determine the extent of deuterium incorporation. Reaction times can vary from a few hours to 24 hours.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

The solvent is removed under reduced pressure.

-

The crude deuterated product can be purified by standard techniques such as recrystallization or column chromatography.

-

Characterize the final product and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[4][9]

-

Other Deuteration Strategies

Beyond H-D exchange, other methods for preparing deuterated phenylboronic acids include:

-

Synthesis from Deuterated Starting Materials: Building the molecule from commercially available deuterated precursors.

-

Reductive Deuteration: Using deuterium-containing reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium.[8]

-

Deborylation–Deuteration: A photoinduced, catalyst-free method for the deuteration of arylboronic acids using D₂O has also been reported, offering a green chemistry approach.[2]

Analytical Techniques for Characterization

Accurate determination of the degree and position of deuterium incorporation is crucial. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to determine the loss of a proton signal upon deuteration, providing information on the position and extent of labeling.[4]

-

²H NMR: Directly detects the presence and location of deuterium atoms in the molecule.[4]

-

¹¹B NMR: Useful for characterizing the boronic acid moiety itself.[10][11]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements to confirm the number of deuterium atoms incorporated by measuring the mass increase of the molecule.[12]

-

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data related to the deuterium labeling of phenylboronic acid derivatives and their analogs, highlighting the impact on pharmacokinetic parameters.

Table 1: Deuterium Incorporation in Phenylboronic Acid Derivatives via Catalytic H-D Exchange

| Substrate | Catalyst | Deuterium Source | Conditions | Deuterium Incorporation (%) | Reference |

| 4-Ethyl-aniline | Pd/C-Al | D₂O | 25°C, 20 min | >95% at benzylic-CH₂ | [5] |

| L-Phenyl-alanine | Pd/C-Al | D₂O | Microwave | >99% at benzylic protons | [4] |

| 4,4'-(Ethane-1,2-diyl)dianiline | Pd/C-Al | D₂O | 120°C, 1h | Perdeuteration | [5] |

Table 2: Pharmacokinetic Profile of a Deuterated c-Met Inhibitor (JNJ38877605 analog)

| Compound | Administration | Cmax (ng/mL) | AUC (ng·h/mL) | In Vivo Antitumor Efficacy | Reference |

| JNJ38877605 | Oral | 1.00 (normalized) | 1.00 (normalized) | Standard | [13] |

| Deuterated JNJ38877605 | Oral | 1.56 | 1.88 | Improved | [13] |

Applications in Drug Development: The Case of Proteasome Inhibitors

Phenylboronic acid derivatives, such as bortezomib (B1684674) and ixazomib, are potent proteasome inhibitors used in the treatment of multiple myeloma.[14][15] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately causing cancer cell death.[12][16]

Deuterium labeling of these proteasome inhibitors can enhance their metabolic stability, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.

Signaling Pathway of Proteasome Inhibition by Bortezomib

Bortezomib primarily inhibits the chymotrypsin-like activity of the 26S proteasome.[16] This leads to the disruption of several key signaling pathways, including the NF-κB pathway and the unfolded protein response (UPR).

-

NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate genes involved in cell survival and proliferation. Bortezomib-mediated proteasome inhibition prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[12][16]

-

Unfolded Protein Response (UPR): Cancer cells, particularly multiple myeloma cells, produce large amounts of proteins and are highly reliant on the UPR to manage protein folding stress. Proteasome inhibition by bortezomib exacerbates this stress by causing an accumulation of misfolded proteins, which triggers a pro-apoptotic UPR.[12]

Caption: Signaling pathway of bortezomib-mediated proteasome inhibition.

Experimental Workflow and Logical Relationships

The process of developing and evaluating a deuterium-labeled phenylboronic acid derivative follows a logical workflow, from initial synthesis to in vivo testing.

Caption: Experimental workflow for deuterium-labeled drug development.

Conclusion

Deuterium labeling of phenylboronic acid derivatives is a valuable strategy in pharmaceutical research, offering a means to improve the metabolic stability and pharmacokinetic properties of drug candidates. The methodologies for deuterium incorporation are well-established, with palladium-catalyzed H-D exchange using D₂O being a particularly efficient approach. Rigorous analytical characterization using NMR and MS is essential to confirm the extent and position of labeling. The application of this technology to important drug classes, such as proteasome inhibitors, holds significant promise for the development of improved therapeutics. This guide provides a foundational understanding for researchers and professionals in the field of drug development to leverage the benefits of deuterium labeling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 7. biomedres.us [biomedres.us]

- 8. benchchem.com [benchchem.com]

- 9. hwb.gov.in [hwb.gov.in]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Evaluation of Deuterium-Labeled JNJ38877605: Pharmacokinetic, Metabolic, and in Vivo Antitumor Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Stability and Storage of 3-Ethylphenylboronic acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 3-Ethylphenylboronic acid-d5. Given the limited availability of specific stability data for this deuterated compound, this guide synthesizes information on the stability of arylboronic acids in general, incorporating specific storage recommendations for this compound where available. The protocols and data presented herein should be adapted and validated for specific experimental contexts.

Introduction

This compound is a deuterated analog of 3-Ethylphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of deuterium (B1214612) can influence the metabolic stability and pharmacokinetic profile of molecules, making deuterated compounds valuable tools in drug discovery and development.[1] However, the inherent instability of boronic acids necessitates careful handling and storage to ensure their integrity and reactivity.

Key Stability Considerations

Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and performance in chemical reactions.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by moisture and can be influenced by pH.

Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be initiated by atmospheric oxygen or other oxidizing agents.

Trimerization (Dehydration)

Boronic acids can undergo intermolecular dehydration to form cyclic anhydride (B1165640) trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

Recommended Storage and Handling

Proper storage and handling are critical to minimize degradation and extend the shelf life of this compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -20°C | 3 years | For long-term storage. |

| 4°C | 2 years | For medium-term storage. | |

| Room Temperature (15-25°C) | Short-term | Store in a dry place, protected from light.[2] | |

| In Solvent | -80°C | 6 months | Use anhydrous solvents and store under an inert atmosphere. |

| -20°C | 1 month | Use anhydrous solvents and store under an inert atmosphere. |

Data for powder and in-solvent storage durations are based on supplier recommendations.

Handling Workflow:

The following workflow is recommended for handling this compound to maintain its stability.

Stability Testing Protocols

The following are general experimental protocols for assessing the stability of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines and should be adapted and validated for the specific substance and intended application.

Table 2: General Conditions for Stability Testing based on ICH Guidelines

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity[3]

Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

-

Place a known quantity of this compound in a suitable container (e.g., a sealed glass vial).

-

Store the samples in a calibrated oven at a temperature significantly higher than the accelerated testing temperature (e.g., 60°C, 80°C).

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compare the results with a control sample stored at the recommended long-term storage condition.

Humidity Stability

Objective: To assess the impact of moisture on the stability of the compound.

Methodology:

-

Place a known quantity of this compound in an open container within a stability chamber.

-

Set the stability chamber to a high relative humidity level (e.g., 75% RH or 90% RH) and a controlled temperature (e.g., 25°C or 40°C).

-

Withdraw samples at specified intervals (e.g., 1, 3, 7, 14, and 30 days).

-

Analyze the samples for purity, water content, and degradation products.

-

Compare the results with a control sample stored under desiccated conditions.

Photostability

Objective: To determine the sensitivity of the compound to light exposure.

Methodology (based on ICH Q1B guidelines):

-

Expose a known quantity of this compound (both as solid and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the test sample to evaluate the contribution of thermal degradation.

-

Analyze the exposed and control samples for any changes in physical appearance, purity, and the formation of degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is essential for accurately assessing the stability of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to ensure the stability of the boronic acid during analysis.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, an understanding of the general stability of arylboronic acids provides a strong foundation for its proper handling and storage. The key to maintaining the integrity of this valuable deuterated compound lies in minimizing its exposure to moisture, light, and elevated temperatures. The implementation of the recommended storage conditions and handling procedures, coupled with the use of validated stability-indicating analytical methods, will ensure its successful application in research and development. It is imperative that researchers perform their own stability studies under their specific experimental conditions to establish a reliable shelf-life and ensure the quality of their results.

References

Methodological & Application

Application Note: High-Throughput Quantification of 3-Ethylphenylboronic Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Ethylphenylboronic acid is a key building block in organic synthesis and is of significant interest to the pharmaceutical industry. The accurate quantification of such small molecules in biological matrices is crucial during drug development for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is considered the gold standard for quantitative LC-MS/MS assays.[1][2] Deuterated internal standards, such as 3-Ethylphenylboronic acid-d5, exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][3] This co-eluting mimic allows for effective correction of matrix effects, variations in extraction recovery, and instrument response, leading to highly accurate and precise quantification.[3][4] This application note describes a robust and high-throughput LC-MS/MS method for the quantification of 3-Ethylphenylboronic acid in human plasma using this compound as an internal standard.

Experimental Workflow

Figure 1: General workflow for the quantitative analysis of 3-Ethylphenylboronic acid in human plasma.

Materials and Methods

Reagents and Materials

-

Analyte: 3-Ethylphenylboronic acid (≥98% purity)

-

Internal Standard: this compound (≥98% purity, isotopic enrichment ≥98%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

-

Plasma: Human plasma (K2-EDTA)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Ethylphenylboronic acid in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

-

Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube.

-

Add 100 µL of water with 0.1% formic acid.

-

Vortex and inject into the LC-MS/MS system.

LC-MS/MS Conditions

A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 3-Ethylphenylboronic acid | 151.1 | 133.1 | 100 | 15 |

| This compound (IS) | 156.1 | 138.1 | 100 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Ethylphenylboronic acid in human plasma. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and other analytical variabilities.[1][3]

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 3 | < 5% | ± 5% | < 6% | ± 7% |

| Medium | 100 | < 4% | ± 3% | < 5% | ± 4% |

| High | 800 | < 3% | ± 2% | < 4% | ± 3% |

Recovery: The extraction recovery of 3-Ethylphenylboronic acid from human plasma was consistent and reproducible across the QC levels, averaging approximately 95%.

Logical Relationship Diagram

References

Application Notes and Protocols: 3-Ethylphenylboronic acid-d5 for Quantitative Proteomics in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is an indispensable tool in modern drug discovery and development, enabling the unbiased identification and quantification of proteins that interact with therapeutic compounds.[1][2][3][4] This information is critical for elucidating a drug's mechanism of action, identifying off-target effects, and discovering novel biomarkers.[1][2][4] Stable isotope labeling, coupled with mass spectrometry, provides a robust framework for accurate protein quantification.[5][6][7] This document details the application of 3-Ethylphenylboronic acid-d5, a deuterated analog of 3-Ethylphenylboronic acid, in a quantitative chemical proteomics workflow designed for drug target identification and validation.

Boronic acids are known to form reversible covalent bonds with diols, a moiety present on glycoproteins, as well as engaging in other interactions that can be exploited for protein labeling.[8] In this application, we leverage the deuterated (d5) version of 3-Ethylphenylboronic acid as a "heavy" isotopic label and its non-deuterated ("light") counterpart to quantitatively assess protein engagement in a cellular context. When a "light" and "heavy" labeled proteome are mixed and analyzed by mass spectrometry, the relative signal intensities of the peptide pairs, separated by a precise mass difference due to the deuterium (B1214612) atoms, allow for accurate quantification.[5][6]

This approach is particularly valuable for identifying the protein targets of a parent drug molecule that contains the 3-ethylphenylboronic acid pharmacophore. By comparing the protein binding profile of the active compound against a control, researchers can pinpoint specific protein interactions, offering insights into the drug's efficacy and potential toxicity.

Experimental Application: Target Identification of a Hypothetical Drug

This protocol outlines a quantitative chemical proteomics experiment to identify the cellular targets of a hypothetical bioactive compound, "Drug-EB," which is structurally based on 3-ethylphenylboronic acid.

Objective:

To identify and quantify the specific protein targets of Drug-EB in a human cancer cell line (e.g., HeLa) by comparing protein engagement between cells treated with the active "light" compound (3-Ethylphenylboronic acid) and a "heavy" isotopically labeled control (this compound).

Experimental Workflow

The overall experimental workflow is depicted below. It involves parallel treatment of cell cultures, protein extraction, labeling, sample combination, protein digestion, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. Proteomics and biomarkers in clinical trials for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. nautilus.bio [nautilus.bio]

- 4. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 5. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Recent advances in isobaric labeling and applications in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Ethylphenylboronic acid-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Ethylphenylboronic acid-d5. This deuterated building block is of significant interest in drug discovery and development, primarily for its potential to enhance the metabolic stability of drug candidates. The strategic incorporation of deuterium (B1214612) can lead to a more favorable pharmacokinetic profile by attenuating metabolic pathways involving C-H bond cleavage.[1]

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2][3][4] The reaction is widely employed in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2][4]

This document outlines a general yet detailed protocol for the coupling of this compound with a representative aryl bromide. It also provides the fundamental principles of the reaction mechanism and a visual representation of the experimental workflow.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-